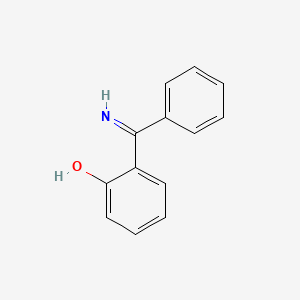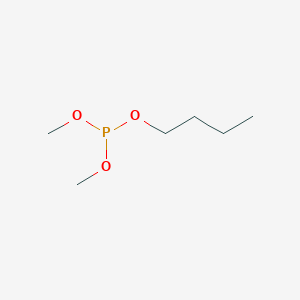
Butyl dimethyl phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl dimethyl phosphite is an organophosphorus compound with the chemical formula C6H15O3P. It is a phosphite ester, which means it contains a phosphorus atom bonded to three oxygen atoms, one of which is part of a butyl group, and the other two are part of dimethyl groups. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl dimethyl phosphite can be synthesized through the esterification of phosphorous acid with butanol and methanol. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:
P(OH)3+C4H9OH+2CH3OH→C4H9O(CH3O)2P+2H2O
Industrial Production Methods: In industrial settings, this compound is produced using continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed in the presence of a catalyst. The product is then separated and purified through distillation.
Chemical Reactions Analysis
Types of Reactions: Butyl dimethyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butyl dimethyl phosphate.
Hydrolysis: It can be hydrolyzed to produce phosphorous acid and the corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions where the butyl or dimethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products:
Oxidation: Butyl dimethyl phosphate.
Hydrolysis: Phosphorous acid, butanol, and methanol.
Substitution: Various substituted phosphites depending on the nucleophile used.
Scientific Research Applications
Butyl dimethyl phosphite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-carbon bonds.
Biology: It is used in the synthesis of biologically active phosphorus-containing compounds.
Medicine: It is a precursor in the synthesis of pharmaceuticals and other biologically active molecules.
Industry: It is used as an intermediate in the production of flame retardants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of butyl dimethyl phosphite involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphorus atom in the compound can form bonds with various electrophiles or nucleophiles, facilitating the formation of new chemical bonds. This reactivity is due to the presence of lone pairs of electrons on the phosphorus atom, which can participate in chemical reactions.
Comparison with Similar Compounds
Dimethyl phosphite: Similar structure but lacks the butyl group.
Diethyl phosphite: Contains ethyl groups instead of methyl and butyl groups.
Butyl diethyl phosphite: Contains butyl and ethyl groups instead of methyl groups.
Uniqueness: Butyl dimethyl phosphite is unique due to the presence of both butyl and dimethyl groups, which provide it with distinct reactivity and properties compared to other phosphite esters. This combination of groups allows it to participate in a wider range of chemical reactions and makes it useful in various industrial and research applications.
Properties
CAS No. |
52956-36-2 |
|---|---|
Molecular Formula |
C6H15O3P |
Molecular Weight |
166.16 g/mol |
IUPAC Name |
butyl dimethyl phosphite |
InChI |
InChI=1S/C6H15O3P/c1-4-5-6-9-10(7-2)8-3/h4-6H2,1-3H3 |
InChI Key |
RJWFHTYJJZJUMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14641357.png)
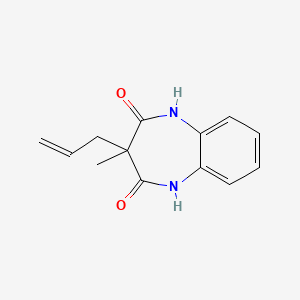
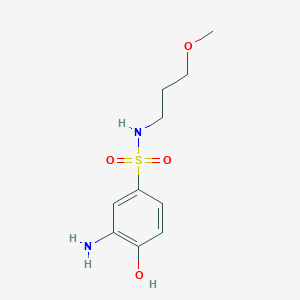
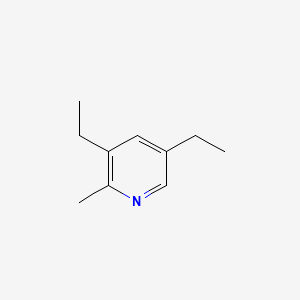
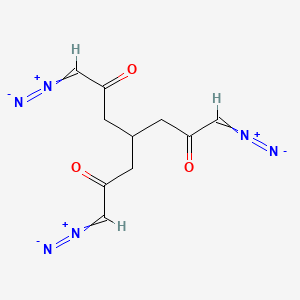
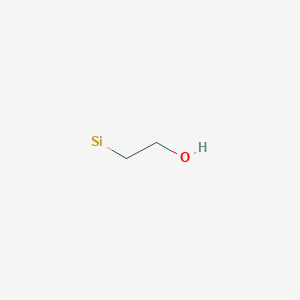

![7,8,10-Trimethyl-3-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14641392.png)
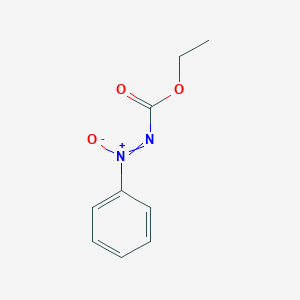

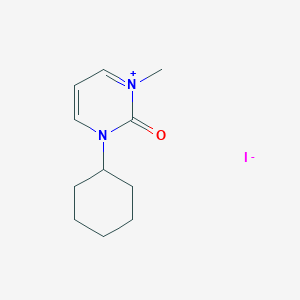
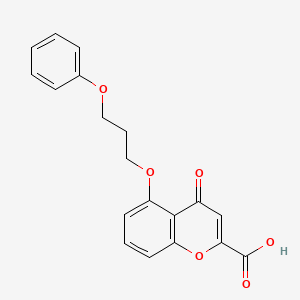
![2-Amino-3-{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile](/img/structure/B14641438.png)
